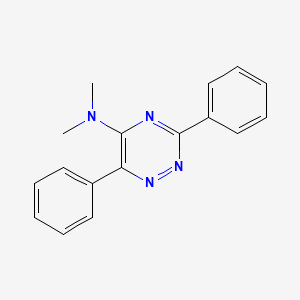

N,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine

Description

N,N-Dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine is a substituted 1,2,4-triazine derivative characterized by two phenyl groups at positions 3 and 6 and a dimethylamine substituent at position 3.

Properties

IUPAC Name |

N,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4/c1-21(2)17-15(13-9-5-3-6-10-13)19-20-16(18-17)14-11-7-4-8-12-14/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSKCKKYHFXWHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(N=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine can be achieved through several synthetic routes. One common method involves the reaction of appropriate amines with triazine derivatives under controlled conditions. For instance, the reaction of 3,6-diphenyl-1,2,4-triazine with dimethylamine in the presence of a suitable catalyst can yield the desired product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity .

Chemical Reactions Analysis

N,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.

Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other functional groups.

Scientific Research Applications

N,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine involves its interaction with specific molecular targets and pathways. The triazine ring structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine with other triazine derivatives based on substituent variations and reported biological activities.

Table 1: Structural and Functional Comparison of Triazine Derivatives

Substituent Effects on Pharmacological Activity

Phenyl Groups at Positions 3 and 6

- Role : The 3,6-diphenyl configuration is common in triazines targeting nuclear receptors (e.g., LXR) or enzymes like DHCR24 (124-dehydrocholesterol reductase). Phenyl groups enhance π-π stacking with aromatic residues in binding pockets .

- Comparison : In DMHCA (N,N-dimethyl-3β-hydroxycholenamide), a steroidal LXR agonist, phenyl-like steroidal structures are critical for receptor binding and partial inhibition of DHCR24 . While this compound lacks a steroidal backbone, its phenyl groups may mimic similar interactions.

Amine Substituents at Position 5

- Dimethylamine vs.

- Trifluoromethyl (CF₃) Groups : In N-methyl-3-phenyl-6-CF₃-triazin-5-amine, the CF₃ group increases electron-withdrawing effects, which could enhance metabolic stability or target affinity .

LXR Modulation

- DMHCA (a non-triazine LXR ligand) reduces retinal cholesterol by partially inhibiting DHCR24 rather than activating LXR transcriptional pathways . By analogy, triazine derivatives like this compound may exhibit dual mechanisms: receptor binding and enzyme inhibition.

Enzyme Inhibition

- For example, phosphorus/fluorinated triazine-thiones derived from diphenyltriazine precursors demonstrate heterocyclization activity, suggesting utility in catalytic or inhibitory roles .

Physicochemical Properties

- Metabolic Stability : Methyl or trifluoromethyl groups may slow hepatic clearance compared to hydroxylated derivatives .

Biological Activity

N,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazine ring structure, which is known for its ability to interact with various biological targets. The general formula for this class of compounds is , indicating the presence of two methyl groups and two phenyl rings attached to the triazine core.

Biological Activities

1. Antimicrobial Properties

This compound has been studied for its antimicrobial effects. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes involved in metabolic pathways.

2. Anticancer Activity

The anticancer potential of this compound has been demonstrated in various studies:

- Mechanism of Action : The triazine moiety allows for interaction with DNA and RNA synthesis processes, leading to apoptosis in cancer cells. The compound has shown IC50 values indicating effective cytotoxicity against several cancer cell lines.

- Case Study : In a study involving human cancer cell lines, this compound exhibited an IC50 value of approximately 12 µM against A549 lung cancer cells, showcasing its potential as an anticancer agent .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

| Study | Biological Activity | IC50 (µM) | Cell Line |

|---|---|---|---|

| Study 1 | Anticancer | 12 | A549 |

| Study 2 | Antimicrobial | 15 | E. coli |

| Study 3 | Anti-inflammatory | 10 | RAW 264.7 |

The biological activity of this compound can be attributed to its structural properties:

- Enzyme Inhibition : The compound interacts with enzymes involved in critical metabolic pathways such as cyclooxygenase (COX) and protein kinases. This interaction can lead to reduced inflammation and tumor growth.

- Cell Signaling Modulation : It has been shown to modulate signaling pathways associated with cell proliferation and apoptosis, particularly through the inhibition of Bcl-2 family proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.